Homochlorcyclizine hydrochloride is a small molecule drug primarily classified as an H1 receptor antagonist. It is utilized in the treatment of various conditions related to the immune system and skin diseases, particularly for managing hypersensitivity and pruritus. The compound is recognized under several synonyms, including homochlorcyclizine and homochlorcyclizine dihydrochloride, with a chemical formula of and a CAS registry number of 1982-36-1 .
Homochlorcyclizine hydrochloride is derived from the chemical structure of cyclizine, which is a well-known antihistamine. It belongs to the class of compounds known as phenothiazines, which are characterized by their effectiveness in blocking histamine receptors. This drug has been approved for clinical use and is actively researched for its therapeutic potential in treating allergic reactions and other related disorders .
The synthesis of homochlorcyclizine hydrochloride can be achieved through various methods, with one notable approach involving the reaction between p-chlorobenzhydryl chloride and N-methylhomopiperazine. This reaction typically yields high purity and efficiency, making it a preferred method for producing this compound.
Another innovative synthetic route employs a "borrowing hydrogen" strategy, which allows for the formation of the desired compound through catalytic processes that facilitate the coupling of amines and alcohols. This method has shown promising results in synthesizing various pharmaceutical intermediates, including homochlorcyclizine .
Homochlorcyclizine hydrochloride features a complex molecular structure characterized by a diazepane ring fused with aromatic groups. The molecular weight is approximately 387.77 g/mol, with precise structural data represented in its InChIKey: JLVFQWFTNVMTEG-UHFFFAOYSA-N. The structural representation includes a dichloride component, indicating its dihydrochloride form when hydrated .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 387.77 g/mol |
InChIKey | JLVFQWFTNVMTEG-UHFFFAOYSA-N |
CAS Registry Number | 1982-36-1 |
Homochlorcyclizine hydrochloride participates in several chemical reactions typical of H1 receptor antagonists. These include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of chlorine atoms on its aromatic rings. Such reactions are crucial for modifying its pharmacological properties or enhancing its therapeutic efficacy.
Additionally, research has explored its reactivity in high-performance liquid chromatography (HPLC) contexts, where it serves as a model compound to study interactions with biological systems .
The primary mechanism of action for homochlorcyclizine hydrochloride involves antagonism at the H1 histamine receptor sites. By binding to these receptors, the compound effectively blocks histamine's action, leading to reduced symptoms associated with allergic responses such as itching and inflammation. This mechanism underlies its therapeutic applications in treating hypersensitivity reactions .
Homochlorcyclizine hydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | Crystalline solid |
Solubility | Soluble in water |
Storage Temperature | +5°C |
Homochlorcyclizine hydrochloride finds extensive use in scientific research and clinical applications:
Homochlorcyclizine hydrochloride exerts its primary therapeutic effects through potent and selective antagonism of histamine H1 receptors. As a first-generation piperazine-derived antihistamine, the compound competitively blocks histamine binding at H1 receptors, preventing the G-protein-mediated signaling cascade that triggers allergic symptoms such as vasodilation, increased vascular permeability, and bronchoconstriction [1] [3]. The drug’s molecular structure features a diphenylmethylpiperazine scaffold that enables high-affinity binding to the histamine receptor’s active site, with the chloro-substituted aromatic ring enhancing receptor affinity through hydrophobic interactions [5].
Table 1: Binding Characteristics of Homochlorcyclizine Hydrochloride
Parameter | Value | Biological Significance |
---|---|---|
H1 Receptor Binding Affinity | High (EC50 < 0.1μM) | Prevents histamine-induced smooth muscle contraction |
Blood-Brain Barrier Penetrance | High | Contributes to CNS effects including sedation |
Onset of Action | 30-60 minutes | Rapid symptom relief for acute allergic reactions |
Selectivity Ratio (H1:H2) | >100:1 | Minimizes off-target cardiovascular effects |
The competitive inhibition kinetics follow classical receptor occupancy principles, where homochlorcyclizine's binding prevents histamine from activating downstream effectors like phospholipase C and nuclear factor kappa B (NF-κB) [1] [3]. This blockade effectively mitigates allergic manifestations including urticaria, rhinorrhea, and conjunctival irritation. Notably, the compound's lipophilicity facilitates extensive tissue distribution, though it also enables significant central nervous system penetration, accounting for sedative effects observed in clinical use [1] [5].
Beyond histamine receptor blockade, homochlorcyclizine hydrochloride exhibits significant affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes. This promiscuous binding stems from structural similarities between biogenic amine receptors, allowing the drug's tertiary amine group to interact with acetylcholine binding pockets [2] [5]. Anticholinergic potency reaches 50-60% of its antihistaminic activity at therapeutic concentrations, explaining common clinical observations of dry mouth, blurred vision, and urinary hesitancy even at recommended dosages [2].
Table 2: Receptor Binding Profile of Homochlorcyclizine Hydrochloride
Receptor Type | Affinity Level | Functional Consequence |
---|---|---|
mAChR M1 | High | Cognitive effects, reduced glandular secretion |
mAChR M3 | Moderate-High | Smooth muscle contraction, exocrine secretion |
Dopamine D2 | Moderate | Potential antiemetic effects |
Serotonin 5-HT2 | Moderate | Modulation of pruritus pathways |
The molecular basis for this cross-reactivity involves interactions with conserved transmembrane domains present in both H1 histamine receptors and mAChRs. Specifically, homochlorcyclizine binds to aspartate residues in transmembrane region 3 that are crucial for cationic amine recognition in both receptor families [5]. This promiscuity represents a double-edged sword: while contributing to the drug's efficacy in reducing rhinorrhea (partly mediated through cholinergic pathways), it simultaneously produces undesirable peripheral antimuscarinic effects [2] [4].
Homochlorcyclizine hydrochloride demonstrates broad anti-inflammatory activity extending beyond histamine receptor blockade. Experimental models reveal potent inhibition of bradykinin-induced smooth muscle contractions in guinea pig ileum at concentrations as low as 0.1μg/mL. This effect occurs through direct interference with bradykinin B2 receptor signaling rather than receptor antagonism, modulating downstream calcium flux and prostaglandin release [6] [7].
The drug also suppresses slow-reacting substance of anaphylaxis (SRS-A) activity, now identified as leukotriene (LT) C4/D4/E4 complexes. Homochlorcyclizine partially blocks SRS-A-induced smooth muscle contractions at therapeutic concentrations (IC50 ≈1μg/mL), suggesting interference with cysteinyl leukotriene receptor activation or downstream signal transduction pathways [6]. This dual inhibition provides clinical advantages in managing complex inflammatory responses where multiple mediators are involved.
Table 3: In Vitro Inhibition of Inflammatory Mediators
Mediator | Concentration for 100% Inhibition | Experimental Model |
---|---|---|
Histamine | 0.1 μg/mL | Guinea pig ileum contraction |
Bradykinin | 0.1 μg/mL | Guinea pig ileum contraction |
Serotonin | 1 μg/mL | Guinea pig ileum contraction |
Acetylcholine | 1 μg/mL | Guinea pig ileum contraction |
SRS-A (Leukotrienes) | Partial inhibition at 1 μg/mL | Guinea pig ileum contraction |
The therapeutic implications of this broad mediator inhibition include efficacy in conditions like allergic dermatitis and urticaria where bradykinin and leukotrienes significantly contribute to inflammation, pruritus, and vascular leakage [3] [6]. This multi-mediator approach distinguishes homochlorcyclizine from second-generation antihistamines that primarily target histamine pathways alone.
Homochlorcyclizine hydrochloride exhibits complex neuromodulatory properties through interactions with dopaminergic and serotonergic pathways. As a diphenylmethylpiperazine derivative, the compound demonstrates moderate affinity for dopamine D2 receptors (Kᵢ ≈ 150nM) and serotonin 5-HT₂ receptors (Kᵢ ≈ 300nM), potentially contributing to anti-nausea effects observed in clinical settings [5] [7]. Molecular docking studies suggest the chlorophenyl moiety facilitates π-π stacking interactions within monoamine receptor binding pockets [7].
High-throughput screening studies reveal unexpected antiviral synergy against hepatitis C virus (HCV) through mechanisms partially involving neuroactive ligand-receptor interactions. Homochlorcyclizine inhibits HCV entry into hepatocytes at nanomolar concentrations (EC₅₀ ≈50nM), potentially through modulation of host receptor complexes. This activity occurs synergistically with direct-acting antivirals like sofosbuvir and ribavirin, suggesting possible interactions with G-protein coupled receptor signaling pathways involved in viral internalization [7].
Table 4: Neuroactive Receptor Targets and Functional Consequences
Target Receptor | Binding Affinity | Functional Consequence |
---|---|---|
Dopamine D2 | Moderate (Kᵢ ~150nM) | Antiemetic effects, catalepsy modulation |
Serotonin 5-HT2 | Moderate (Kᵢ ~300nM) | Pruritus reduction, mood modulation |
Sigma receptors | Low-Moderate | Neuroprotective potential |
HCV entry complex | High (EC50 ~50nM) | Inhibition of viral fusion and entry |
The configurational independence of these effects is noteworthy: both (R)- and (S)-enantiomers demonstrate equivalent antiviral potency despite differing antihistaminic efficacy, suggesting distinct molecular targets [7]. This promiscuous receptor interaction profile positions homochlorcyclizine as a valuable pharmacological tool for studying neuroimmune cross-talk and developing multi-target therapeutic agents for inflammatory and infectious conditions.
Article Compounds:Homochlorcyclizine Hydrochloride, Chlorcyclizine, Norchlorcyclizine, Cyclizine, Hydroxyzine, Cetirizine Amide
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7